molecular formula C9H13BO2S B8202227 2,5-Dimethyl-4-(methylthio)phenylboronic acid

2,5-Dimethyl-4-(methylthio)phenylboronic acid

Cat. No.: B8202227
M. Wt: 196.08 g/mol
InChI Key: PNCGPSMLFIPFPE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(methylthio)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methyl groups and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-(methylthio)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,5-dimethyl-4-(methylthio)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-(methylthio)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., tetrakis(triphenylphosphine)palladium(0))

    Bases: (e.g., potassium acetate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Sulfoxides and sulfones: (from oxidation reactions)

Scientific Research Applications

2,5-Dimethyl-4-(methylthio)phenylboronic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-(Methylthio)phenylboronic acid
  • 2-(Methylthio)phenylboronic acid

Uniqueness: 2,5-Dimethyl-4-(methylthio)phenylboronic acid is unique due to the presence of both methyl and methylthio substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance the compound’s stability and provide distinct electronic properties compared to its analogs .

Properties

IUPAC Name

(2,5-dimethyl-4-methylsulfanylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2S/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCGPSMLFIPFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)SC)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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